6-[4-(Allyloxy)phenyl]-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide
Description
This compound (CID 3764302) belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core. Key structural features include:
- Position 4: A trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability .
- Amide moiety: N-(4-chlorophenyl), contributing to hydrogen-bonding interactions and electronic effects via the electron-withdrawing Cl substituent .
- Molecular formula: C₂₄H₁₇ClF₃N₃O₂S (molecular weight: 528.93 g/mol) .
Properties
CAS No. |
609794-49-2 |
|---|---|
Molecular Formula |
C24H17ClF3N3O2S |
Molecular Weight |
503.9 g/mol |
IUPAC Name |
3-amino-N-(4-chlorophenyl)-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H17ClF3N3O2S/c1-2-11-33-16-9-3-13(4-10-16)18-12-17(24(26,27)28)19-20(29)21(34-23(19)31-18)22(32)30-15-7-5-14(25)6-8-15/h2-10,12H,1,11,29H2,(H,30,32) |
InChI Key |
BAHUIMFASSBBPE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Allyloxy)phenyl]-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thieno[2,3-B]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Functional Group Modifications: The allyloxy, amino, and carboxamide groups are introduced through various substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals, agrochemicals, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[4-(Allyloxy)phenyl]-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and the thieno[2,3-B]pyridine core play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Key Substituents
The table below highlights structural differences among selected analogs:
Biological Activity
The compound 6-[4-(Allyloxy)phenyl]-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide represents a novel chemical structure with potential therapeutic applications. Its unique molecular configuration suggests a variety of biological activities, warranting an in-depth examination of its pharmacological properties.
Chemical Structure and Properties
This compound belongs to the thieno[2,3-B]pyridine class and includes functional groups that may enhance its biological activity. The presence of allyloxy, chlorophenyl, and trifluoromethyl groups is noteworthy as these moieties are often associated with increased lipophilicity and biological efficacy.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that thieno[2,3-B]pyridine derivatives demonstrate significant antibacterial properties against various bacterial strains.
- Enzyme Inhibition : There is evidence suggesting that these compounds can act as inhibitors for key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
Antimicrobial Activity
A study highlighted the antibacterial effectiveness of thieno[2,3-B]pyridine derivatives against common pathogens. For instance, compounds were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 6-[4-(Allyloxy)phenyl]-... | Salmonella typhi | Moderate |
| 6-[4-(Allyloxy)phenyl]-... | Bacillus subtilis | Strong |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated through various assays. For example, it has shown promising results in inhibiting AChE, which is crucial for neurotransmission.
| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 1.5 ± 0.1 | 21.25 ± 0.15 (Thiourea) |
| Urease | 2.0 ± 0.2 | Not Applicable |
Case Studies
- Antibacterial Screening : In a comparative study of various thieno[2,3-B]pyridine derivatives, the compound exhibited superior activity against Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development.
- Neuroprotective Studies : Another study focused on the neuroprotective effects of this compound in models of Alzheimer's disease, where it was found to significantly reduce oxidative stress markers.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets:
- Receptor Binding : The structural features allow for effective binding to AChE, inhibiting its activity and thereby increasing acetylcholine levels in synaptic clefts.
- Membrane Interaction : The lipophilic nature due to trifluoromethyl and allyloxy groups may enhance membrane penetration, facilitating cellular uptake and action.
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